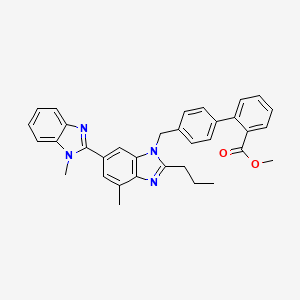
替米沙坦甲酯
描述
Telmisartan methyl ester is a derivative of Telmisartan, an angiotensin II receptor antagonist (ARB) used in the management of hypertension . It is assembled from two different benzimidazole subunits and a biphenyl-2-carboxylic acid fragment .
Synthesis Analysis
The synthesis of Telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines. This approach allows Telmisartan to be obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid . The key bis-benzimidazole structure is constructed via this process .Molecular Structure Analysis
The molecular formula of Telmisartan methyl ester is C34H32N4O2 . It has a molecular weight of 528.6 g/mol .Chemical Reactions Analysis
The key bis-benzimidazole structure in Telmisartan is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This process avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures .Physical And Chemical Properties Analysis
Telmisartan methyl ester has a molecular weight of 528.6 g/mol . Its molecular formula is C34H32N4O2 .科学研究应用
Synthesis of Telmisartan
Telmisartan methyl ester plays a crucial role in the synthesis of Telmisartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist . The key bis-benzimidazole structure is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This approach avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization .
Improved Synthesis Method
An improved synthesis method of Telmisartan involves a cross-coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline . This method overcomes many drawbacks associated with previously reported syntheses .
Treatment of Hypertension
Telmisartan is one of the top-selling drugs for the treatment of essential hypertension . It is characterized by excellent AT1 receptor binding affinity, long half-life, and good tolerability .
Cardiovascular Protection
Telmisartan can effectively protect cardiovascular organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .
Renal Protection
Telmisartan also offers renal protection . It can be used in patients with various types of hypertension who cannot tolerate other antihypertensive drugs .
Control of Morning Hypertension Symptoms
Telmisartan can effectively control the sudden symptoms of hypertension in the morning . In patients with mild to moderate hypertension, the combination of 4080mg Telmisartan and 12.5mg hydrochlorothiazide is more effective than monotherapy .
作用机制
Target of Action
Telmisartan is a potent and selective angiotensin II receptor antagonist . It primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
Telmisartan binds to the angiotensin II type 1 (AT1) receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Biochemical Pathways
The key biochemical pathway involved in the action of telmisartan is the renin-angiotensin system (RAS) . This system regulates blood pressure and fluid balance. By blocking the AT1 receptors, telmisartan inhibits the vasoconstrictive effect of angiotensin II, leading to a decrease in blood pressure .
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, telmisartan has trough plasma concentrations of about 10% to 25% of peak plasma concentrations . Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds, and is excreted via the bile into the feces .
Result of Action
The molecular and cellular effects of telmisartan’s action include a reduction in arterial blood pressure and potential beneficial metabolic effects due to its PPAR-gamma agonistic properties . In addition to its cardioprotective effects, telmisartan presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects .
Action Environment
The action, efficacy, and stability of telmisartan can be influenced by various environmental factors. For instance, the synthesis of telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines . This process can be affected by the reaction environment, including the presence of other substances and the temperature . Furthermore, the bioavailability and pharmacokinetics of telmisartan can be influenced by factors such as the patient’s liver function .
安全和危害
未来方向
The synthesis of Telmisartan has been improved by adopting a copper-catalyzed cyclization of o-haloarylamidines . This approach avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures . This methodology overcomes many of the drawbacks associated with previously reported syntheses .
属性
IUPAC Name |
methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467572 | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan methyl ester | |
CAS RN |
528560-93-2 | |
| Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telmisartan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELMISARTAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
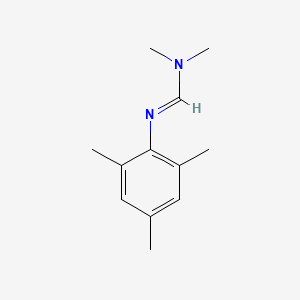
![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)

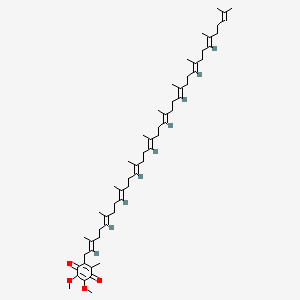


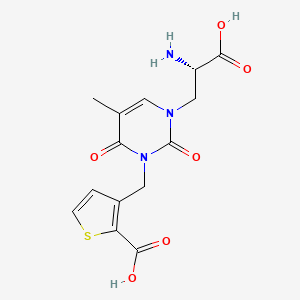
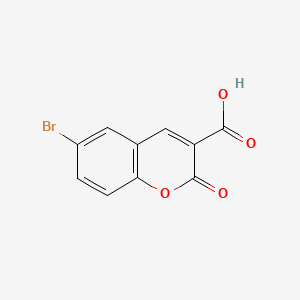

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)